molecular formula C16H11BrOS B2617332 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one CAS No. 1772566-59-2

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one

Cat. No.: B2617332
CAS No.: 1772566-59-2
M. Wt: 331.23
InChI Key: FJIIMAGZEPVVJT-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a bromophenyl group and an ethanone moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Coupling Reaction: The final step involves the coupling of the brominated benzothiophene with an ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Employment of high-throughput screening to identify the best catalysts and reaction conditions.
  • Implementation of green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone moiety to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzothiophen-3-yl)-2-phenylethan-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(1-Benzothiophen-3-yl)-2-(4-bromophenyl)ethan-1-one: The bromine atom is positioned differently, potentially altering its chemical properties.

    1-(1-Benzothiophen-3-yl)-2-(2-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which may influence its reactivity and interactions.

Uniqueness

1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one is unique due to the specific positioning of the bromine atom, which can significantly impact its chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-(2-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrOS/c17-14-7-3-1-5-11(14)9-15(18)13-10-19-16-8-4-2-6-12(13)16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIMAGZEPVVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CSC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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